molecular formula C11H14O2 B1386035 2-(Cyclopentyloxy)phenol CAS No. 29941-90-0

2-(Cyclopentyloxy)phenol

Cat. No.: B1386035
CAS No.: 29941-90-0
M. Wt: 178.23 g/mol
InChI Key: XNBCPAOEBIGWDW-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)phenol is a phenolic compound with the chemical formula C11H14O2. It is known for its potential therapeutic and industrial applications, exhibiting various biological activities such as anti-inflammatory, antioxidant, and antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of cyclopentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are valuable for their redox properties

    Reduction: Reduction of quinones back to phenols can be achieved using reagents like sodium borohydride (NaBH4).

    Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are frequently used reducing agents.

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Cyclopentyloxy)phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: The compound’s anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)phenol exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: It neutralizes free radicals by donating an electron or hydrogen atom, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-(Cyclopentyloxy)phenol can be compared with other phenolic compounds such as:

    Phenol: While phenol itself is a simple aromatic compound, this compound has additional functional groups that enhance its biological activities.

    m-Aryloxy Phenols: These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications.

    Quinones: Oxidized derivatives of phenols, quinones have distinct redox properties that are crucial for various biochemical processes.

Properties

IUPAC Name

2-cyclopentyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCPAOEBIGWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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